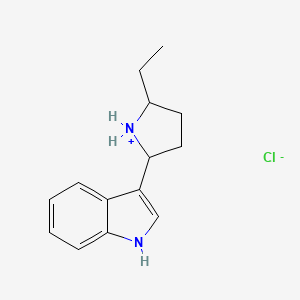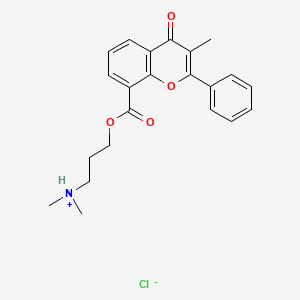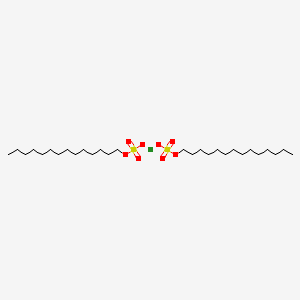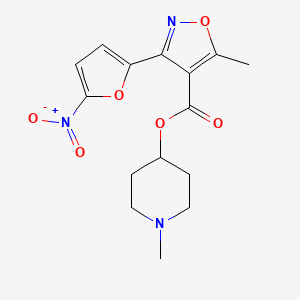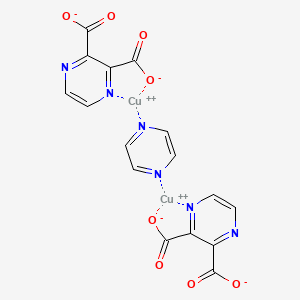
dicopper;pyrazine;pyrazine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicopper;pyrazine;pyrazine-2,3-dicarboxylate is a coordination compound that features copper ions coordinated with pyrazine and pyrazine-2,3-dicarboxylate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;pyrazine;pyrazine-2,3-dicarboxylate typically involves the reaction of copper salts with pyrazine and pyrazine-2,3-dicarboxylate under controlled conditions. One common method involves dissolving copper(II) nitrate and pyrazine-2,3-dicarboxylic acid in a suitable solvent, followed by the addition of pyrazine. The reaction mixture is then heated to facilitate the formation of the coordination compound. The resulting product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dicopper;pyrazine;pyrazine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The copper ions in the compound can participate in oxidation reactions, where they are oxidized to higher oxidation states.
Reduction: The compound can also undergo reduction reactions, where the copper ions are reduced to lower oxidation states.
Substitution: Ligands in the coordination compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions may produce new coordination compounds with different ligands .
Applications De Recherche Scientifique
Dicopper;pyrazine;pyrazine-2,3-dicarboxylate has several scientific research applications, including:
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific magnetic, optical, or catalytic properties.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Mécanisme D'action
The mechanism by which dicopper;pyrazine;pyrazine-2,3-dicarboxylate exerts its effects involves the coordination of copper ions with the pyrazine and pyrazine-2,3-dicarboxylate ligands. This coordination influences the electronic structure and reactivity of the copper ions, enabling them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II)-pyrazine-2,3-dicarboxylate Coordination Polymer: This compound features a similar coordination environment but with different ligands, leading to distinct structural and functional properties.
Copper(II) and Silver(I) Complexes with Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate: These complexes exhibit different coordination modes and reactivity due to the presence of additional functional groups on the ligands.
Uniqueness
Dicopper;pyrazine;pyrazine-2,3-dicarboxylate is unique due to its specific coordination environment and the presence of both pyrazine and pyrazine-2,3-dicarboxylate ligands. This combination imparts distinct structural and electronic properties, making it suitable for various applications in materials science, catalysis, and medicine .
Propriétés
Formule moléculaire |
C16H8Cu2N6O8 |
|---|---|
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
dicopper;pyrazine;pyrazine-2,3-dicarboxylate |
InChI |
InChI=1S/2C6H4N2O4.C4H4N2.2Cu/c2*9-5(10)3-4(6(11)12)8-2-1-7-3;1-2-6-4-3-5-1;;/h2*1-2H,(H,9,10)(H,11,12);1-4H;;/q;;;2*+2/p-4 |
Clé InChI |
YSMCPLLVGSHYCI-UHFFFAOYSA-J |
SMILES canonique |
C1=CN=CC=N1.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


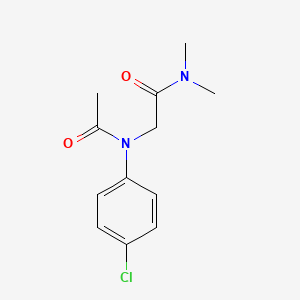



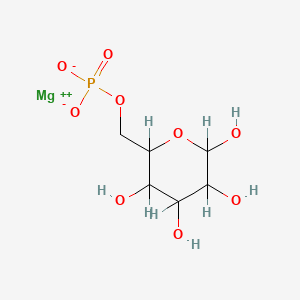

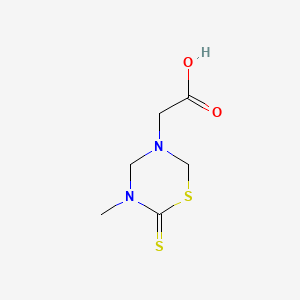
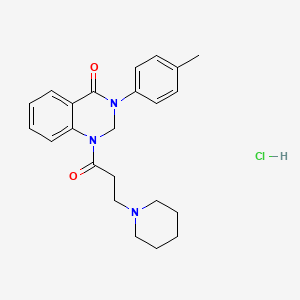
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)

